2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Description
2-(4-Methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzoxazole ring, which is fused with a benzene ring, and an acetamide group attached to a methoxyphenyl and a methylphenyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-5-3-4-6-19(15)23-25-20-14-17(9-12-21(20)28-23)24-22(26)13-16-7-10-18(27-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZGRAHLLNWWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:
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Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction often requires a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions.
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Acetamide Formation: : The acetamide group is introduced by reacting the benzoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.
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Substitution Reactions: : The final step involves the substitution of the methoxyphenyl and methylphenyl groups onto the benzoxazole-acetamide core. This can be achieved through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Conversion of the acetamide group to an amine.
Substitution: Introduction of various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Benzoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological assays.
Medicine
In medicine, the compound is evaluated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies focus on its bioavailability, toxicity, and efficacy in treating diseases.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into various industrial products.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The acetamide group may form hydrogen bonds with proteins, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3-benzoxazole: Lacks the acetamide group, which may reduce its biological activity.
2-(2-Methylphenyl)-1,3-benzoxazole: Similar structure but without the methoxyphenyl group, affecting its chemical reactivity and biological properties.
N-(2-Methylphenyl)-acetamide: Lacks the benzoxazole ring, significantly altering its chemical and biological behavior.
Uniqueness
2-(4-Methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the combination of its benzoxazole ring, methoxyphenyl, and methylphenyl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
